molecular formula C10H11N3O4 B6243618 2-(5,6-dimethoxy-1H-1,2,3-benzotriazol-1-yl)aceticacid CAS No. 1267590-23-7

2-(5,6-dimethoxy-1H-1,2,3-benzotriazol-1-yl)aceticacid

Cat. No. B6243618
CAS RN: 1267590-23-7
M. Wt: 237.21 g/mol
InChI Key: HKXITTGGHYMTNM-UHFFFAOYSA-N
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Description

Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .


Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid. The conversion proceeds via diazotization of one of the amine groups .


Molecular Structure Analysis

Benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers A and B. Various structural analyses with UV, IR and 1H-NMR spectra indicate that tautomer A is dominant .


Chemical Reactions Analysis

Benzotriazole is a weak acid with a pKa = 8.2. It is a very weak Brønsted base with pKa < 0. Not only can it act either as an acid or base, it can also bind to other species, utilizing the lone pair electrons .


Physical And Chemical Properties Analysis

Benzotriazole is a white-to-light tan solid. It has a density of 1.36 g/mL, a melting point of 100 °C, and a boiling point of 350 °C. It is soluble in water at 20 g/L .

Mechanism of Action

Benzotriazole can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .

Safety and Hazards

Benzotriazole is labeled with the signal word “Warning” and has hazard statements H302, H319, H332, H411, H412 .

Future Directions

Imidazole, a related compound, has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5,6-dimethoxy-1H-1,2,3-benzotriazol-1-yl)acetic acid involves the reaction of 5,6-dimethoxy-1H-1,2,3-benzotriazole with chloroacetic acid in the presence of a base to form the desired product.", "Starting Materials": [ "5,6-dimethoxy-1H-1,2,3-benzotriazole", "Chloroacetic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 5,6-dimethoxy-1H-1,2,3-benzotriazole in a suitable solvent (e.g. dichloromethane).", "Step 2: Add chloroacetic acid to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to neutralize the acid and promote the formation of the desired product.", "Step 4: Extract the product with a suitable solvent (e.g. ethyl acetate) and purify by recrystallization or column chromatography." ] }

CAS RN

1267590-23-7

Molecular Formula

C10H11N3O4

Molecular Weight

237.21 g/mol

IUPAC Name

2-(5,6-dimethoxybenzotriazol-1-yl)acetic acid

InChI

InChI=1S/C10H11N3O4/c1-16-8-3-6-7(4-9(8)17-2)13(12-11-6)5-10(14)15/h3-4H,5H2,1-2H3,(H,14,15)

InChI Key

HKXITTGGHYMTNM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=NN2CC(=O)O)OC

Purity

95

Origin of Product

United States

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